Product packaging for Glossypol dioxime deriv.(Cat. No.:CAS No. 17337-96-1)

Glossypol dioxime deriv.

Cat. No.: B1653100
CAS No.: 17337-96-1
M. Wt: 548.6
InChI Key: UMROJVTVEZTZQH-BQVZVJNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glossypol dioxime deriv. (CAS 17337-96-1) is a critical chemical intermediate used in the research and development of novel therapeutic agents. Its primary research value lies in its role as a precursor in the synthesis of gossypol derivatives, such as gossylic nitriles, which are investigated for their potent biological activities . These synthesized compounds have demonstrated significant promise in pharmacological studies for their antimalarial and antiviral properties . The mechanism of action for these derivatives is distinct from the parent compound gossypol. Research indicates that the derivatization process, which involves modifying the gossypol structure, aims to reduce inherent toxicity while retaining or enhancing desired biological activity . This makes Glossypol dioxime deriv. a valuable tool in medicinal chemistry for creating compounds with improved therapeutic indexes. Beyond its primary applications, gossypol and its derivatives are also the subject of extensive research in other areas, including as potential antitumor agents that can inhibit the Bcl-2 family of anti-apoptotic proteins to promote apoptosis in cancer cells . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32N2O8 B1653100 Glossypol dioxime deriv. CAS No. 17337-96-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17337-96-1

Molecular Formula

C30H32N2O8

Molecular Weight

548.6

IUPAC Name

8-[(E)-hydroxyiminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(E)-hydroxyiminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol

InChI

InChI=1S/C30H32N2O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31-39)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32-40)24(16)28(22)36/h7-12,33-40H,1-6H3/b31-9+,32-10+

InChI Key

UMROJVTVEZTZQH-BQVZVJNFSA-N

SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NO)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=NO)O)O)C(C)C)O)O

Isomeric SMILES

CC1=CC2=C(C(=C1C3=C(C4=C(C(=C(C(=C4/C=N/O)O)O)C(C)C)C=C3C)O)O)C(=C(C(=C2C(C)C)O)O)/C=N/O

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NO)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=NO)O)O)C(C)C)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Gossypol Dioxime Derivatives

Strategies for the Formation of Dioxime Moieties from Gossypol (B191359)

The conversion of gossypol into its dioxime derivative is a fundamental transformation that modifies the aldehyde functionalities, which are often associated with the compound's toxicity. researchgate.netresearchgate.net This process involves the reaction of gossypol with a hydroxylamine (B1172632) salt.

Reaction Pathways and Mechanisms of Oxime and Dioxime Generation

The formation of an oxime from an aldehyde is a well-established reaction in organic chemistry. The process begins with the nucleophilic addition of hydroxylamine to the carbonyl carbon of gossypol's aldehyde group. This is typically followed by a dehydration step, leading to the formation of the C=N-OH (oxime) functionality.

The mechanism can be summarized as follows:

Protonation of the Aldehyde: In acidic conditions, the aldehyde oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group on the carbinolamine is protonated, forming a good leaving group (water). The elimination of a water molecule and a proton results in the formation of the carbon-nitrogen double bond of the oxime.

Since gossypol possesses two aldehyde groups, this reaction occurs at both sites to yield the gossypol dioxime derivative. The reaction is driven to completion by the removal of water, often through the use of a dehydrating agent or azeotropic distillation.

Influence of Reaction Conditions on Dioxime Derivative Synthesis

The synthesis of gossypol dioxime is sensitive to various reaction conditions which can influence the reaction rate, yield, and purity of the final product. Key parameters include:

pH: The reaction is typically carried out in a slightly acidic medium. The pH must be carefully controlled because if the solution is too acidic, the hydroxylamine will be fully protonated, rendering it non-nucleophilic. Conversely, if the solution is too basic, the initial protonation of the aldehyde group is hindered.

Solvent: The choice of solvent is crucial. Alcohols like ethanol (B145695) are commonly used as they can dissolve both gossypol and the hydroxylamine salt to a reasonable extent.

Temperature: The reaction is often heated to increase the rate of reaction and to facilitate the dehydration step. However, excessive heat can lead to the degradation of gossypol and its derivatives.

Reagents: Hydroxylamine hydrochloride is a common reagent used for this transformation. A base, such as sodium acetate (B1210297) or pyridine, is often added to neutralize the HCl generated during the reaction, maintaining the optimal pH.

Further Chemical Modifications of Gossypol Dioxime Scaffolds

Gossypol dioxime is not merely an endpoint but a versatile platform for the synthesis of other derivatives. The modification of the oxime groups or other functionalities on the gossypol backbone can lead to compounds with novel properties.

Synthesis of Peri-Acylated Gossylic Nitriles from Gossypol Dioxime

A significant transformation of gossypol dioxime is its conversion into peri-acylated gossylic nitriles. researchgate.netnih.govresearchgate.net This reaction is achieved by treating gossypol dioxime with an appropriate acid anhydride (B1165640) and its corresponding salt. nih.govacs.org The reaction pathway involves a Beckmann rearrangement of the oxime groups, facilitated by the acylating agent, which ultimately leads to the formation of nitrile functionalities.

The process also results in the acylation of the peri-hydroxyl groups at the 1 and 1' positions of the gossypol scaffold. researchgate.netnih.gov A series of these derivatives have been synthesized, and their biological activities have been investigated. nih.gov

Table 1: Examples of Peri-Acylated Gossylic Nitriles Synthesized from Gossypol Dioxime. nih.govacs.org
Acyl GroupCompound Name
AcetylGossylic Nitrile 1,1'-diacetate
PropionylGossylic Nitrile 1,1'-dipropionate
ButyrylGossylic Nitrile 1,1'-dibutyrate
ValerylGossylic Nitrile 1,1'-divalerate

The synthesis of these compounds has been shown to proceed through isolable intermediates, allowing for the elucidation of the reaction pathway. nih.gov

Formation of Schiff Bases and Hydrazones from Dioxime-Containing Precursors

While the aldehyde groups of gossypol are typically the primary sites for the formation of Schiff bases and hydrazones, the dioxime derivative itself can be a precursor for further modifications. researchgate.netnih.gov The reaction of gossypol with various amines or hydrazines can reduce the compound's toxicity while potentially enhancing its pharmacological action. researchgate.net

Schiff Bases: These are formed through the condensation of the aldehyde groups of gossypol with primary amines. nih.govnih.govmdpi.com A series of aromatic gossypol Schiff bases have been synthesized and evaluated for their biological activities. nih.gov

Hydrazones: The reaction of gossypol with hydrazides can form hydrazone derivatives. longdom.orgtubitak.gov.tr For instance, a series of hydrazide-hydrazone derivatives of gossypol have been designed and studied through molecular docking. longdom.org

A range of gossypol derivatives containing alkylimine, oxime, or hydrazine (B178648) moieties have been synthesized and assayed for various biological activities. nih.gov

Regioselective Functionalization and Derivatization Approaches (e.g., Hydroxyl Group Modifications)

The gossypol scaffold contains several hydroxyl groups with different reactivities, allowing for regioselective modifications. The hydroxyl groups at the 1 and 1' positions (peri positions) are chemically more reactive than those at the 6, 7, 6', and 7' positions, partly due to their proximity to the aldehyde (or modified aldehyde) groups. researchgate.net

This differential reactivity can be exploited to achieve selective functionalization. For example, in the synthesis of peri-acylated gossylic nitriles from gossypol dioxime, the acylation occurs specifically at the 1 and 1'-hydroxyl groups. researchgate.netnih.gov

Other potential modifications of the hydroxyl groups include:

Etherification: Formation of gossypol ethers can be achieved, although it has been suggested that the presence of free hydroxyl groups is important for biological activity. uno.edu

Esterification: Gossypol can be converted to various esters, such as hexaacetate, hexabenzoate, and hexapmitate derivatives. uno.edu

These regioselective reactions are crucial for creating a diverse library of gossypol derivatives with tailored properties.

Design and Synthesis of Hybrid Gossypol Dioxime Conjugates

The synthesis of hybrid conjugates from gossypol derivatives is a sophisticated strategy to create molecules with novel properties. This often involves the reaction of gossypol's aldehyde functionalities. While direct literature on gossypol dioxime hybrid conjugates is sparse, the principles of their design and synthesis can be effectively illustrated by the creation of analogous Schiff base conjugates. Schiff bases, like oximes, are formed by the condensation of an amine with an aldehyde. acs.org

A notable example is the synthesis of a gossypol nitroxide hybrid, which involves the condensation of gossypol with 4-amino-TEMPO, a free radical. This reaction proceeds smoothly in methanol (B129727), yielding the target biradical conjugate in high yields. The structure of this hybrid compound was unequivocally proven through a combination of spectroscopic methods and single-crystal X-ray diffraction.

This synthetic approach highlights a key design principle: leveraging the reactive aldehyde groups of gossypol to attach other functional moieties. Gossypol dioxime itself serves as a crucial intermediate for further derivatization. For instance, it is used as a starting material in the synthesis of peri-acylated gossylic nitriles. This transformation is achieved by treating gossypol dioxime with acid anhydrides and salts, demonstrating the utility of the dioxime as a platform for creating further complex derivatives. acs.orgauremn.org.br

Optimization of Synthetic Routes and Reaction Yields

Optimizing synthetic pathways is critical for improving the efficiency and practicality of producing gossypol derivatives. Key strategies involve the careful selection of solvents, reagents, and reaction conditions to maximize yield and purity. While specific optimization studies for the synthesis of gossypol dioxime are not extensively detailed in the literature, principles of optimization can be drawn from related syntheses of complex gossypol derivatives.

For example, in a multi-step synthesis of 1,1′-dideoxygossypol from gossypol, a deacetylation step was significantly improved through process optimization. acs.org Initially, refluxing the acetylated intermediate with potassium carbonate in methanol resulted in low yields due to the compound's poor solubility. acs.org The challenge was overcome by using a mixed solvent system of methanol/dichloromethane, which improved solubility. acs.org Furthermore, conducting the reaction under a nitrogen atmosphere minimized the formation of oxidized byproducts. acs.org These modifications collectively increased the reaction yield for this specific step from 71% to a more efficient 85%. acs.org

Another synthetic step in the same pathway, the formylation of methyl-1,1′-dideoxyapogossypol, was optimized to achieve a yield of up to 95%. acs.org The final deprotection step to yield the target molecule, 1,1′-dideoxygossypol, was accomplished in 86% yield. acs.org The cumulative effect of such optimizations resulted in a total synthesis yield of over 40%, a significant improvement over previously reported methods. acs.org These examples underscore the importance of methodical adjustments to reaction conditions to overcome challenges like solubility and side reactions, principles that are directly applicable to the synthesis of gossypol dioxime and its subsequent derivatives.

Advanced Analytical Characterization Techniques for Structural Elucidation

The complex structure of gossypol and its derivatives necessitates the use of advanced analytical techniques for unambiguous structural confirmation. Spectroscopic and crystallographic methods are indispensable for elucidating molecular connectivity, stereochemistry, and solid-state conformation.

A combination of spectroscopic techniques is employed to provide a comprehensive structural profile of gossypol dioxime derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the structure of gossypol derivatives. mdpi.com Studies on gossypol itself show that its spectral characteristics are highly dependent on the solvent used, due to the presence of different tautomeric forms (aldehyde, lactol, and ketol). researchgate.netwikipedia.org For example, in CDCl₃, gossypol primarily exists in the aldehyde form, with characteristic ¹H NMR signals for the aldehyde proton appearing around 11.13 ppm. researchgate.net In contrast, solutions in dimethyl sulfoxide (B87167) (DMSO) show a dynamic equilibrium between aldehyde, lactol, and ketol forms. researchgate.net This foundational knowledge is crucial for interpreting the NMR spectra of derivatives like gossypol dioxime, where the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the oxime group would be expected.

Mass Spectrometry (MS): Electrospray ionization (ESI) tandem mass spectrometry, particularly with high-resolution analyzers like ion trap time-of-flight (IT-TOF), is a powerful tool for characterizing gossypol derivatives. uno.eduresearchgate.net ESI-MS in negative ion mode is effective for analyzing gossypol, with the molecular ion [M-H]⁻ observed at m/z 517. researchgate.net Multistage fragmentation (MSⁿ) experiments provide detailed structural information by revealing characteristic fragmentation pathways, which can be used to identify known and unknown derivatives in complex mixtures. uno.eduresearchgate.net

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in the molecule. For gossypol, key absorptions are related to its hydroxyl and aldehyde groups. In derivatives like gossypol dioxime, the IR spectrum would be expected to show a significant change, with the disappearance of the characteristic C=O stretching frequency of the aldehyde and the appearance of C=N and O-H stretching bands corresponding to the oxime functionality.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is specifically used for the characterization of derivatives that contain unpaired electrons, such as paramagnetic hybrid conjugates. In the study of a gossypol nitroxide biradical, room-temperature X-band EPR spectroscopy was used to characterize the paramagnetic centers. The spectrum showed three hyperfine lines, typical for a nitroxide radical, with an isotropic hyperfine splitting value (Aᵢₛₒ) of 1.49(2) mT and an isotropic g-value (gᵢₛₒ) of 2.0063(2). The analysis indicated that the exchange coupling between the two radical centers was negligible.

Spectroscopic Data for a Gossypol Nitroxide Hybrid Derivative
TechniqueParameterObserved Value
EPRIsotropic Hyperfine Splitting (Aiso)1.49(2) mT
EPRIsotropic g-value (giso)2.0063(2)

Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, bond angles, and conformation in the solid state. This technique is invaluable for understanding the three-dimensional architecture of complex molecules like gossypol derivatives.

A detailed crystal structure analysis was performed on a gossypol nitroxide Schiff base conjugate. Crystals suitable for X-ray analysis were obtained by slow evaporation from an acetone/dichloromethane solution. The analysis revealed that the compound crystallizes in the trigonal R-3 space group. A key finding from the crystal structure was that the molecule exists in an enamine-enamine tautomeric form in the solid state, rather than the imine-imine form. This tautomer is stabilized by strong intra- and intermolecular hydrogen bonds. NMR analysis confirmed that this enamine-enamine form also prevails in solution.

The diffraction data provided precise measurements of the molecular geometry, confirming the connectivity and stereochemistry of the hybrid molecule. Such studies are critical for understanding how the molecular structure influences the compound's properties and for rational drug design.

Crystallographic Data for a Gossypol Nitroxide Hybrid Derivative
ParameterValue
Crystal SystemTrigonal
Space GroupR-3
Predominant Tautomeric FormEnamine-enamine

Molecular Structure and Conformational Analysis of Gossypol Dioxime Derivatives

Computational Chemistry and Theoretical Investigations of Molecular Behavior

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been widely applied to study the electronic structure and reactivity of gossypol (B191359) and its derivatives. nih.govscispace.com DFT calculations can provide valuable information about the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and various reactivity descriptors. arxiv.org

These calculations have been used to:

Confirm Tautomeric Stability: DFT calculations have been employed to determine the relative energies of different tautomers of gossypol derivatives, confirming the preference for the enamine form in Schiff bases. nih.gov

Analyze Electronic Properties: By calculating the HOMO-LUMO energy gap, researchers can infer the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates a more reactive species.

Predict Spectroscopic Properties: DFT can be used to calculate theoretical NMR chemical shifts and UV-Vis absorption spectra, which can then be compared with experimental data to validate the proposed molecular structures. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility and dynamics of gossypol dioxime derivatives.

While specific MD simulation studies on gossypol dioxime are not extensively reported, the principles of this technique are highly applicable. MD simulations can be used to:

Explore Conformational Landscapes: These simulations can map out the potential energy surface of the molecule, identifying low-energy conformations and the transition pathways between them. This is particularly relevant for understanding the atropisomerism and the rotational barrier around the binaphthyl bond. iastate.edu

Study Solvent Effects: MD simulations can explicitly model the interactions between the gossypol derivative and solvent molecules, providing a dynamic picture of how the solvent influences tautomeric equilibria and conformational preferences.

Investigate Ligand-Receptor Dynamics: In the context of drug design, MD simulations can be used to study the dynamic interactions between a gossypol derivative and its protein target, providing information on the stability of the complex and the key interactions that govern binding. dergipark.org.tr

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of potential drug candidates.

Numerous molecular docking studies have been performed on gossypol and its analogues to investigate their interactions with various biological targets. researchgate.netlongdom.orgfrontiersin.org These studies have shown that gossypol derivatives can bind to the active sites of enzymes and the protein-protein interaction interfaces of key cellular regulators.

Key findings from molecular docking studies include:

Identification of Binding Poses: Docking simulations can predict the most likely binding conformation of a gossypol derivative within the active site of a target protein.

Prediction of Binding Affinities: Scoring functions are used to estimate the binding affinity between the ligand and the target, which can help to rank potential drug candidates.

Elucidation of Key Interactions: Molecular docking can identify the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. longdom.org

Table 2: Examples of Molecular Docking Studies of Gossypol Analogues with Protein Targets
Gossypol AnalogueProtein TargetKey FindingsReference
Diamino gossypolHuman Neutrophil Elastase (HNE), MMP-2, MMP-9Exhibited the highest binding energy for all targeted enzymes (except tyrosinase). researchgate.net
Hydrazide-hydrazone gossypol derivativesBcl-2, Bcl-w, Bcl-xL, Mcl-1Derivative 3k showed the best interaction with Bcl-2. longdom.org
GossypolAngiotensin-Converting Enzyme 2 (ACE2)Gossypol and its derivative AT-101 showed favorable interactions with ACE2. dergipark.org.tr
Gossypol acetate (B1210297)FtsZDocking suggested a binding mode in the active site of the FtsZ protein. nih.gov

Structure Activity Relationships Sar of Gossypol Dioxime Derivatives

Elucidating the Correlation between Structural Modifications and Biological Activity

The fundamental structural modification in creating gossypol (B191359) dioxime derivatives is the conversion of the two aldehyde groups of the parent gossypol molecule into oxime functionalities. This transformation has a profound impact on the compound's biological profile. The toxicity of gossypol is often attributed to its reactive aldehyde groups. researchgate.net By converting these aldehydes into less reactive oximes, it is possible to reduce toxicity while retaining or even enhancing the desired biological activities. researchgate.net

Research into a series of gossypol derivatives, including oximes, has demonstrated a clear link between this structural change and altered bioactivity. For instance, a study involving the synthesis and bioassay of gossypol oxime derivatives found that most of them exhibited higher antiviral activity against the Tobacco Mosaic Virus (TMV) than the parent gossypol compound. nih.gov This indicates that the dioxime moiety is not merely a detoxification feature but actively contributes to the molecule's therapeutic efficacy. The modification of the aldehyde group to an oxime appears to be a key strategy for improving the therapeutic index of the gossypol scaffold. This principle is also observed in other imine derivatives of gossypol, such as Schiff bases and hydrazones, where masking the aldehyde function is a common approach to creating derivatives with improved properties. rsc.orgnih.gov

Impact of Specific Functional Groups on Molecular Target Interactions

The conversion of gossypol's aldehyde groups into dioximes is the most significant modification for this class of derivatives. The aldehyde groups are highly reactive and are implicated in the cytotoxicity of gossypol. researchgate.net Their derivatization into oximes mitigates this toxicity, which is a critical step in making gossypol a viable therapeutic lead. researchgate.net This modification fundamentally alters how the molecule interacts with biological targets. While the core polyphenolic structure of gossypol is responsible for many of its interactions, the aldehyde groups can form non-specific covalent bonds, leading to off-target effects. The oxime group, being more stable, allows the derivative to engage with molecular targets through more specific non-covalent interactions, potentially leading to a cleaner pharmacological profile.

The structure of the oxime group itself (C=N-OR) allows for the introduction of various substituents (R) on the oxygen atom, providing a further avenue for SAR exploration. While detailed studies on a wide range of substituents are limited in publicly available literature, the principle of substitution is a cornerstone of medicinal chemistry. The nature of the 'R' group can influence several properties of the molecule, including:

Solubility: Adding polar or ionizable groups can enhance water solubility.

Lipophilicity: Modifying the size and nature of the substituent can alter the molecule's ability to cross cell membranes.

Steric Effects: The size and shape of the substituent can influence how the molecule fits into a target's binding pocket.

A study that synthesized a series of gossypol oxime derivatives found significant variations in antiviral activity among them. Several compounds in the series (designated as 10, 15, 18, 20, 23, and 26) demonstrated antiviral activity that was markedly higher than that of the commercial drug ribavirin, highlighting the potent effect of these modifications. nih.gov This strongly suggests that the substituents on the dioxime moiety play a critical role in modulating biological potency.

Comparative Antiviral Activity of Selected Gossypol Dioxime Derivatives nih.gov
CompoundRelative Activity vs. GossypolRelative Activity vs. Ribavirin
GossypolBaselineLess Active
Gossypol Dioxime Derivative (Generic)HigherVariable
Compounds 10, 15, 18, 20, 23, 26Significantly HigherMuch Higher

Enantiomeric Differences in Biological Potency and Target Specificity

Gossypol is a chiral molecule due to restricted rotation around the binaphthyl bond, existing as two atropisomers: (+)-gossypol and (-)-gossypol. rsc.orgnih.gov It is well-established that these enantiomers possess different biological activities. The (-)-enantiomer of gossypol has consistently shown greater potency in various biological assays, particularly in anticancer studies, compared to the (+)-enantiomer or the racemic mixture. researchgate.netnih.gov

This stereochemical preference is critical and extends to its derivatives. The biological targets of gossypol, such as the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-XL, are chiral environments. nih.gov Therefore, the specific three-dimensional arrangement of the gossypol scaffold is paramount for effective binding. It is highly probable that gossypol dioxime derivatives synthesized from enantiomerically pure (-)-gossypol would retain this enhanced potency. The synthesis of enantiomerically specific derivatives is an active area of research, aiming to produce compounds with improved target specificity and a better therapeutic window. semanticscholar.org The superior bioactivity of the levorotatory isomer suggests that the specific spatial orientation of the naphthalene (B1677914) rings and their functional groups is a key determinant of molecular recognition and biological response.

Biological Potency of Gossypol Enantiomers researchgate.netnih.gov
EnantiomerRelative Biological PotencyRationale
(-)-GossypolHighOptimal fit in chiral binding sites of target proteins (e.g., Bcl-2 family).
(+)-GossypolLowSub-optimal fit in chiral binding sites.
Racemic GossypolModerateActivity is primarily due to the presence of the (-)-enantiomer.

Identification of Key Pharmacophoric Elements within the Gossypol Dioxime Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For gossypol dioxime derivatives, the key pharmacophoric elements can be identified based on the SAR data.

The Bis-naphthalene Core: This rigid, bulky scaffold serves as the fundamental structural framework. Its specific geometry, dictated by the atropisomerism, is crucial for correctly positioning the interacting functional groups.

Phenolic Hydroxyl Groups: Multiple hydroxyl groups distributed across the naphthalene rings are essential hydrogen bond donors and acceptors. They are critical for anchoring the molecule within the binding sites of target proteins.

The Dioxime Moieties: Replacing the toxic aldehyde groups, the dioxime functionalities are important for modulating the molecule's electronic properties and can participate in hydrogen bonding. Their presence is key to the improved therapeutic profile of the derivatives.

For some related imine derivatives, it has been shown that they exist in an enamine-enamine tautomeric form, which is strongly stabilized by intramolecular hydrogen bonds. mdpi.com This stabilized conformation could be a key pharmacophoric feature, presenting a specific and rigid geometry for target interaction. The primary pharmacophore of gossypol and its derivatives is designed to mimic the BH3 domain of pro-apoptotic proteins, allowing it to bind to and inhibit anti-apoptotic proteins like Bcl-2 and Bcl-XL. nih.gov The conversion to a dioxime derivative refines this pharmacophore by reducing non-specific toxicity while preserving the essential binding features of the core scaffold.

Molecular Mechanisms of Action of Gossypol Dioxime Derivatives

Perturbation of Cellular Energy Metabolism Pathways

Gossypol (B191359) dioxime derivatives disrupt the intricate machinery of cellular energy production by targeting key enzymatic pathways. This interference with energy metabolism is a critical aspect of their mechanism of action, leading to a bioenergetic crisis within affected cells.

A primary mechanism by which gossypol derivatives, including the dioxime forms, impede cellular energy metabolism is through the inhibition of glycolysis. This is achieved by specifically targeting lactate (B86563) dehydrogenase (LDH), a crucial enzyme in anaerobic glycolysis that catalyzes the interconversion of pyruvate and lactate, with the concomitant interconversion of NADH and NAD+.

Gossypol and its derivatives act as non-selective, competitive inhibitors of NADH binding to LDH. nih.govmedicinacomplementar.com.br This competitive inhibition prevents the binding of the necessary coenzyme, NADH, to the enzyme's active site, thereby halting the catalytic cycle. nih.gov The inhibition of LDH leads to a bottleneck in the glycolytic pathway, preventing the regeneration of NAD+ required for continued ATP production through glycolysis. This is particularly detrimental to cells that rely heavily on anaerobic respiration, such as many cancer cells.

Derivatives of gossypol have demonstrated the potential for markedly greater selectivity and, in some instances, greater potency in LDH inhibition compared to the parent compound. nih.gov For certain gossypol derivatives, a selectivity of over 35-fold has been observed for different LDH isoenzymes. nih.gov The inhibition is consistently competitive with NADH binding, with some derivatives exhibiting dissociation constants as low as 30 nM. nih.gov

The table below summarizes the inhibitory constants (Ki) of gossypol against different human LDH isoenzymes, illustrating its non-selective nature.

LDH IsoenzymeKi (µM) for NADH binding
LDH-A41.9 nih.gov
LDH-B41.4 nih.gov
LDH-C44.2 nih.gov

This table presents the Ki values of the parent compound gossypol as a reference for the inhibitory action on LDH isoenzymes.

In addition to glycolysis, gossypol derivatives also disrupt the primary pathway for ATP production in most cells: mitochondrial oxidative phosphorylation. This disruption occurs through the inhibition of the electron transport chain (ETC), the series of protein complexes embedded in the inner mitochondrial membrane.

Studies have shown that gossypol inhibits the mitochondrial electron transport chain at two specific points. nih.govnih.govresearchgate.net The primary sites of inhibition are:

Between coenzyme Q and cytochrome b. nih.govnih.govresearchgate.net

At the level of exogenous NADH dehydrogenase. nih.govnih.govresearchgate.net

This inhibition of electron flow disrupts the pumping of protons across the inner mitochondrial membrane, which in turn collapses the mitochondrial membrane potential and halts the synthesis of ATP by ATP synthase. nih.gov The disruption of the ETC not only leads to a severe energy deficit but also results in the increased production of reactive oxygen species (ROS), contributing to oxidative stress and further cellular damage. nih.govnih.govnih.govresearchgate.net

The inhibitory effects of gossypol on different segments of the electron transport chain are detailed in the following table:

Inhibited SegmentType of InhibitionKi (µM)
Between coenzyme Q and cytochrome bNoncompetitive118.3 nih.govnih.govresearchgate.net
Exogenous NADH dehydrogenaseMixed17.2 nih.govnih.govresearchgate.net

This table outlines the specific inhibitory actions of the parent compound gossypol on the mitochondrial electron transport chain.

Modulation of Apoptotic and Cell Cycle Regulatory Pathways

Gossypol dioxime derivatives are potent inducers of apoptosis, or programmed cell death, a critical process in development and tissue homeostasis. They achieve this by directly interacting with key regulatory proteins of the apoptotic machinery.

A hallmark of the pro-apoptotic activity of gossypol derivatives is their ability to function as BH3 mimetics. nih.gov They bind to the BH3-binding groove of anti-apoptotic proteins belonging to the Bcl-2 family, such as Bcl-xL, Bcl-2, and Mcl-1. nih.govnih.govmedchemexpress.com This binding displaces pro-apoptotic "enabler" proteins like Bim and Puma, as well as "activator" proteins like Bax and Bak, from their sequestration by the anti-apoptotic Bcl-2 family members. nih.gov

Once liberated, Bax and Bak can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govnih.gov

Different gossypol derivatives exhibit varying affinities for different Bcl-2 family members. For instance, the derivative BI79D10 binds to Bcl-xL, Bcl-2, and Mcl-1 with IC50 values of 190, 360, and 520 nmol/L, respectively. nih.gov The racemic form of gossypol binds to Bcl-xL with a Ki of 0.5 to 0.6 μM and to Bcl-2 with a Ki of 0.2-0.3 mM. medchemexpress.com Another derivative, AT-101 [(-)-gossypol], has been shown to selectively inhibit Mcl-1. nih.govnih.govmdpi.com

The binding affinities of various gossypol derivatives to anti-apoptotic Bcl-2 family proteins are summarized below:

CompoundTarget ProteinBinding Affinity (IC50/Ki)
BI79D10Bcl-xL190 nmol/L (IC50) nih.gov
BI79D10Bcl-2360 nmol/L (IC50) nih.gov
BI79D10Mcl-1520 nmol/L (IC50) nih.gov
(±)-GossypolBcl-xL0.5-0.6 µM (Ki) medchemexpress.com
(±)-GossypolBcl-20.2-0.3 mM (Ki) medchemexpress.com

The release of cytochrome c from the mitochondria, initiated by the action of gossypol derivatives on Bcl-2 family proteins, triggers the activation of the caspase cascade. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9. nih.gov Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which is responsible for the cleavage of numerous cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.net

Studies have demonstrated that gossypol and its derivatives induce apoptosis through both caspase-dependent and caspase-independent pathways. nih.govnih.gov Gossypol acetic acid has been shown to upregulate the levels of activated caspase-3 and caspase-9 in a dose-dependent manner. nih.gov The induction of apoptosis by gossypol can be significantly inhibited by caspase inhibitors, confirming the central role of this enzymatic cascade in the compound's mechanism of action. nih.govnih.gov Furthermore, gossypol has been observed to activate caspases 3 and 7 in a concentration-dependent manner in cancer cell lines. researchgate.net

Interference with Microbial and Viral Pathogenic Processes

Beyond their effects on cellular metabolism and apoptosis, gossypol dioxime derivatives have also been shown to interfere with the life cycles of various pathogens, including viruses and microbes.

A number of gossypol derivatives have been synthesized and screened for their antiviral activities. nih.gov Certain derivatives, where the aldehyde groups of gossypol are replaced with amino acids, have shown enhanced activity against HIV-1 and H5N1 influenza virus while exhibiting reduced cytotoxicity. nih.gov Time-of-addition assays have indicated that some of these derivatives share a similar anti-HIV-1 mechanism of action with the fusion inhibitor T20. nih.gov Molecular modeling suggests that these compounds can fit into the gp41 hydrophobic pocket, a critical component of the viral fusion machinery, through hydrogen bonding, hydrophobic contacts, and electrostatic interactions. nih.gov

In addition to antiviral properties, gossypol itself has demonstrated bacteriostatic and antifungal activities. nih.govresearchgate.net The broad-spectrum bioactivity of gossypol derivatives also extends to insecticidal and fungicidal effects. nih.gov For instance, certain gossypol oxime derivatives have exhibited higher anti-tobacco mosaic virus (TMV) activity than the parent compound. nih.gov

Inhibition of Bacterial Cell Division (e.g., FtsZ Ring Assembly and GTPase Activity)

A primary antibacterial mechanism of gossypol derivatives involves the targeting of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cell division machinery. FtsZ is a prokaryotic homolog of eukaryotic tubulin and polymerizes at the future division site to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. nih.govembopress.org The proper assembly and dynamic nature of the Z-ring, regulated by GTP hydrolysis, are essential for bacterial cytokinesis. embopress.org

Gossypol acetate (B1210297) has been shown to interfere with bacterial cell division by directly affecting the assembly of the FtsZ ring. nih.govnih.gov This interference leads to a block in cell division, resulting in bacterial cell elongation. nih.gov Biochemical analyses have revealed that gossypol derivatives inhibit the GTPase activity of FtsZ. nih.govnih.gov This inhibition of GTP hydrolysis enhances and stabilizes the polymerization of FtsZ in vitro, which is consistent with the observed disruption of normal Z-ring dynamics and the subsequent block in cell division. nih.govnih.gov Molecular docking studies suggest a binding mode of gossypol acetate within the FtsZ protein, providing a structural basis for its inhibitory action. nih.govnih.gov

Table 1: Effect of Gossypol Acetate on FtsZ Function

ParameterObservationReference
Bacterial Cell Morphology Induces cell elongation in Bacillus subtilis. nih.gov
FtsZ Ring Assembly Interferes with the proper assembly of the cell division FtsZ ring. nih.govnih.gov
FtsZ GTPase Activity Inhibited in a dose-dependent manner. nih.gov
FtsZ Polymerization Enhanced and stabilized in vitro. nih.govnih.gov

Disruption of Viral Fusion Mechanisms (e.g., HIV gp41)

Gossypol derivatives have demonstrated significant antiviral activity, particularly against the Human Immunodeficiency Virus type 1 (HIV-1), by inhibiting the viral entry process. This process is mediated by the viral envelope glycoprotein complex, which includes gp120 and the transmembrane protein gp41. The gp41 protein plays a critical role in the fusion of the viral and cellular membranes, a necessary step for the virus to deliver its genetic material into the host cell.

Research has shown that certain amino acid derivatives of the (-)-gossypol enantiomer are effective HIV-1 entry inhibitors. nih.gov Time-of-addition assays confirmed that these derivatives act at an early stage of the viral life cycle. nih.govnih.gov The mechanism of action involves the direct targeting of the gp41 protein. nih.govnih.gov These gossypol derivatives bind to the hydrophobic pocket of the gp41 core domain, which is a crucial region for the conformational changes required for membrane fusion. nih.govnih.gov By binding to this pocket, the derivatives block the formation of the fusion-active gp41 six-helix bundle, thereby inhibiting HIV-1-mediated membrane fusion and subsequent viral entry. nih.govnih.gov Molecular modeling and various biophysical assays, including sandwich ELISA, native-PAGE, and circular dichroism, have supported this mechanism of action. nih.gov

Table 2: Anti-HIV-1 Activity of Gossypol Derivatives Targeting gp41

Derivative TypeMechanism of ActionKey FindingsReferences
Amino acid derivatives of (-)-gossypol Inhibition of HIV-1 entryBinds to the gp41 hydrophobic pocket, blocking the formation of the six-helix bundle and inhibiting membrane fusion. nih.govnih.gov
Water-soluble derivatives of chiral gossypol Inhibition of HIV-1 fusionShows significant inhibitory activities against HIV-1 replication and HIV-1 mediated cell-cell fusion. nih.gov

Inhibition of Specific Enzymatic Activities (e.g., PfLDH, FtsZ GTPase)

The biological activity of gossypol derivatives extends to the inhibition of specific enzymes that are vital for the survival and proliferation of pathogens. Two notable examples are Plasmodium falciparum lactate dehydrogenase (PfLDH) and the aforementioned FtsZ GTPase.

Gossypol and its derivatives have long been recognized for their antimalarial properties, which are primarily attributed to the inhibition of PfLDH. researchgate.netnih.govnih.gov PfLDH is a key enzyme in the glycolytic pathway of the malaria parasite, Plasmodium falciparum. researchgate.netresearchgate.net The parasite relies heavily on anaerobic glycolysis for energy production, making PfLDH an essential enzyme for its survival. researchgate.netresearchgate.net Gossypol derivatives act as potent inhibitors of PfLDH, thereby disrupting the parasite's energy metabolism. researchgate.netnih.gov Structural studies have aimed to delineate the binding site of gossypol-like inhibitors on PfLDH, revealing that they can bridge the binding sites for the cofactor nicotinamide group and the pyruvate substrate. nih.gov This unique binding mode, which targets features specific to the Plasmodium enzyme, provides a basis for the development of selective antimalarial agents. nih.gov

As discussed in section 5.3.1, gossypol derivatives also inhibit the GTPase activity of the bacterial protein FtsZ. nih.govnih.gov This enzymatic activity is critical for the dynamic turnover of the FtsZ polymers that form the Z-ring. embopress.org By inhibiting FtsZ's GTPase function, gossypol derivatives disrupt the normal process of bacterial cytokinesis, leading to an antibacterial effect. nih.gov

Effects on Gene Expression and Signaling Transduction (e.g., Androgen Receptor Signaling, mRNA Expression)

In addition to direct enzyme inhibition, gossypol derivatives can modulate cellular functions by altering gene expression and interfering with signal transduction pathways. A significant area of research has been their effect on androgen receptor (AR) signaling, which is critical in the context of prostate cancer.

Studies have identified gossypol derivatives as inhibitors of AR signaling. nih.govresearchgate.net For instance, the derivative XY-32 has been shown to efficiently inhibit AR signaling with a notable IC50 value. nih.gov The mechanism of this inhibition involves the downregulation of both the full-length AR and its splice variants, such as AR-V7, which is often associated with resistance to anti-androgen therapies. nih.gov This downregulation occurs at the transcriptional level, with the gossypol derivative suppressing the mRNA expression of the androgen receptor. nih.gov This activity makes gossypol derivatives a promising class of compounds for overcoming drug resistance in metastatic castration-resistant prostate cancer (mCRPC). nih.gov

Furthermore, gossypol and its derivatives have been observed to modulate the mRNA expression of other genes. For example, gossypol has been shown to increase the mRNA levels of Vascular Endothelial Growth Factor a (VEGFa) and VEGFb in mouse macrophages. nih.gov In other contexts, such as in Jurkat cells, gossypol has been found to affect the expression of immune-related genes like Interleukin-2 (IL-2). researchgate.net These findings indicate that the biological effects of gossypol derivatives are multifaceted, involving the regulation of gene expression in various cell types and signaling pathways.

Table 3: Effect of Gossypol Derivative XY-32 on Androgen Receptor Signaling

ParameterEffect of XY-32SignificanceReference
AR Signaling Efficiently inhibits with an IC50 of 1.23 μM.Potential treatment for prostate cancer. nih.gov
Full-length AR Expression Downregulates.Overcomes dependence on full-length AR. nih.gov
AR-V7 Splice Variant Expression Downregulates.Potential to overcome resistance to anti-androgen therapies. nih.gov
AR mRNA Expression Suppresses.Acts at the transcriptional level. nih.gov

Preclinical Biological Evaluation of Gossypol Dioxime Derivatives in Vitro and in Vivo Models

Gossypol (B191359), a naturally occurring polyphenolic aldehyde derived from the cotton plant, and its derivatives have been the subject of extensive research due to their wide-ranging biological activities. rsc.org Structural modifications of the gossypol molecule, particularly at its reactive aldehyde groups, have yielded derivatives with potentially reduced toxicity and enhanced therapeutic effects. nih.gov This article focuses on the preclinical in vitro evaluation of these compounds, exploring their efficacy in cellular and biochemical assays.

Antiproliferative and Cytotoxicity Assessments on Cancer Cell Lines

Gossypol and its derivatives have demonstrated significant antiproliferative and cytotoxic effects across a broad spectrum of human cancer cell lines. researchgate.netfrontiersin.org The primary anticancer mechanism is often attributed to the inhibition of anti-apoptotic Bcl-2 family proteins, which promotes programmed cell death. mdpi.com

The cytotoxic activity has been observed in various cancer types, including:

Breast Cancer: Dose-dependent suppression of DNA synthesis has been recorded in both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast cancer cells. nih.gov

Colon Carcinoma: Gossypol has been shown to inhibit the colony-forming ability of colon carcinoma cell lines such as HT29 and LoVo. nih.gov Studies indicate that colorectal cancer cells may be particularly sensitive to gossypol compared to other cancer cell types.

Prostate Cancer: The growth of prostate cancer cells has been effectively inhibited by gossypol derivatives. nih.gov

Pancreatic Cancer: Treatment with gossypol has been found to suppress proliferation and induce morphological changes indicative of apoptosis in pancreatic cancer cell lines (BxPC-3 and MIA PaCa-2). researchgate.net

Cervical Cancer: Gossypol has exhibited a dose-dependent cytotoxic effect against HeLa cervical cancer cell lines.

Below is a summary of the in vitro anticancer activities of gossypol and its derivatives against various human cancer cell lines.

Antimicrobial Efficacy Against Bacterial and Parasitic Models

The therapeutic potential of gossypol derivatives extends to antimicrobial applications, with demonstrated efficacy against both parasitic and bacterial pathogens.

Antiparasitic Activity: Gossypol and its derivatives exhibit potent antimalarial activity against Plasmodium falciparum, including chloroquine-resistant strains. The mechanism is linked to the strong inhibition of the parasite's lactate (B86563) dehydrogenase enzyme. Studies on Schiff's bases of gossypol, created by modifying the toxic aldehyde groups, have identified compounds with antimalarial activity comparable to gossypol itself but with lower cytotoxicity. Research has confirmed gossypol's potency against both laboratory strains and clinical isolates of P. falciparum, with average IC₅₀ values of 6.490 µM and 11.670 µM, respectively.

Antibacterial Activity: Gossypol acetate (B1210297), a derivative, has shown the ability to inhibit the growth of Gram-positive bacteria, including the model organism Bacillus subtilis and the pathogen Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains). The minimum inhibitory concentrations (MICs) were determined to be 4 µg/mL for B. subtilis and 8 µg/mL for S. aureus. nih.gov The antibacterial action is believed to stem from interference with bacterial cell division by affecting the assembly of the FtsZ protein ring.

Antiviral Activity Evaluation in Cell Culture Models

Gossypol and its analogs have been evaluated for their antiviral properties, with notable activity against the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov

In vitro studies have shown that replacing the aldehyde groups of gossypol with certain amino acids can reduce cytotoxicity while enhancing anti-HIV-1 activity. The presence of a sodium carboxylate (COONa) group appears to be important for mediating this antiviral effect. Time-of-addition assays suggest that active gossypol derivatives share a similar mechanism of action with the fusion inhibitor T20. Molecular modeling further indicates that these compounds can fit into the gp41 hydrophobic pocket, a critical component of the viral entry machinery.

Apoptosis and Cell Cycle Analyses in Targeted Cell Lines

A key mechanism behind the anticancer effect of gossypol derivatives is the induction of apoptosis and interference with the cell cycle. mdpi.com

Apoptosis Induction: In colon carcinoma cells, gossypol-induced cell death is characterized by internucleosomal DNA fragmentation and the appearance of a sub-G1 apoptotic peak, consistent with an apoptotic pathway. nih.gov This process is associated with the regulation of Bcl-2 and Bax protein expression. nih.gov In pancreatic cancer cells, gossypol treatment leads to apoptotic morphological changes, such as cell shrinkage and mitochondrial damage, and triggers cell death via the endoplasmic reticulum stress-related PERK-CHOP signaling pathway. researchgate.net Phosphoproteomic analysis in ovarian cancer cells revealed that gossypol treatment alters the phosphorylation of numerous proteins involved in cellular processes, leading to apoptosis.

Cell Cycle Arrest: Analysis of colorectal cancer cells treated with gossypol shows that the compound can inhibit cell proliferation by arresting the cell cycle at the G0/G1 and G2/M phases. nih.gov However, in some cell lines, the effects of gossypol may not be specific to a particular phase of the cell cycle. nih.gov

Enzyme Activity Assays and Protein Binding Studies

The biological activities of gossypol derivatives are closely linked to their interactions with specific proteins and enzymes.

Enzyme Inhibition: As noted, a significant target for the antimalarial activity of gossypol is the Plasmodium falciparum lactate dehydrogenase. In bacteria, gossypol acetate has been found to inhibit the GTPase activity of the essential cell division protein FtsZ. Gossypol and its derivatives have also been reported to act as inhibitors for several other dehydrogenase enzymes.

Protein Binding: Gossypol derivatives have been shown to bind to human serum albumin. Periacylated gossylic nitriles, specifically, bind to the high-affinity bilirubin (B190676) binding site on albumin, as well as a second site identified as a major drug binding site in domain III. In cancer cells, gossypol's mechanism involves targeting and inhibiting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-XL. mdpi.com

Antioxidant Activity Assessments

Gossypol is a polyphenolic compound and, along with its derivatives, possesses antioxidant properties. researchgate.net

Free Radical Scavenging: Studies have evaluated the ability of gossypol derivatives to inhibit lipid peroxidation and scavenge free radicals. nih.gov The bis Schiff's base of (−)-gossypol with L-tyrosine ethyl ester was identified as a potent inhibitor of iron/ascorbate-dependent lipid peroxidation. Various extracts containing gossypol have demonstrated significant free radical-scavenging activity in DPPH•− and ABTS•+ assays.

DNA Damage Prevention: The role of gossypol in relation to DNA damage is complex. As an antioxidant, it has the potential to protect against oxidative DNA damage caused by free radicals. However, in the context of cancer therapy, some gossypol derivatives like ApoG2 have been shown to induce oxidative damage and DNA fragmentation in cancer cells, an effect mediated by the mobilization of endogenous copper ions. researchgate.net This pro-oxidant activity within the tumor microenvironment contributes to its cytotoxic effects. researchgate.net

In Vivo Preclinical Efficacy Studies

There is a notable absence of published research on the evaluation of gossypol dioxime derivatives in established animal models of disease. Preclinical studies typically involve the use of models such as tumor xenografts, where human cancer cells are implanted into immunocompromised animals to assess the anti-tumor activity of a test compound. nih.gov For other gossypol derivatives, these models have been instrumental in demonstrating their potential to inhibit tumor growth. nih.gov For instance, in vivo studies have been conducted on gossypol in prostate carcinoma models. nih.gov However, similar data for gossypol dioxime derivatives are not present in the reviewed literature.

The lack of in vivo data for gossypol dioxime derivatives prevents a detailed analysis of their potential efficacy in a preclinical setting. Information regarding tumor growth inhibition, survival benefits, or effects in infectious disease models is currently unavailable.

Pharmacodynamic biomarker analysis is a crucial component of preclinical drug development, providing insights into the molecular mechanisms by which a compound exerts its effects in a living organism. nih.gov This can involve measuring changes in specific proteins or signaling pathways in response to treatment. For gossypol and some of its other derivatives, pharmacodynamic studies have often focused on their interaction with the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.gov

Consistent with the absence of in vivo efficacy studies, there is no available information on the analysis of pharmacodynamic biomarkers in preclinical contexts for gossypol dioxime derivatives. Research has not yet elucidated the in vivo molecular targets of these specific compounds or the downstream effects of their administration in animal models.

Advanced Research Perspectives and Future Directions for Gossypol Dioxime Derivatives

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The rational design of new gossypol (B191359) derivatives is a cornerstone of efforts to improve upon the therapeutic potential of the parent compound. A primary strategy involves modifying the two reactive aldehyde groups on the gossypol molecule, which are associated with its toxicity. researchgate.net By converting these aldehyde groups into imines or other functional groups, researchers can reduce toxicity while potentially increasing pharmacological efficacy. researchgate.net This approach has led to the development of various gossypol Schiff bases. researchgate.netscilit.comrsc.org

Key strategies in the rational design of gossypol analogues include:

Removal of Aldehyde Groups: The synthesis of derivatives like Apogossypol, which lacks the aldehyde groups, was a deliberate design choice to reduce toxicity while retaining activity against key therapeutic targets like the anti-apoptotic Bcl-2 family proteins. nih.gov Apogossypolone (ApoG2), a derivative of gossypolone (B1671996), was synthesized by removing the two aldehyde groups from gossypol, resulting in a compound with better stability and tolerability in mice while retaining anticancer activity. nih.gov

Modification of Side Chains: The introduction of hydrophobic ester groups to create gossypol Schiff bases has been shown to yield compounds with significantly enhanced pan-antitumor activities compared to the parent gossypol. nih.gov For example, a series of gossypol Schiff bases derived from unnatural linear amino acid methyl esters were found to be much more potent anticancer agents. nih.gov

Structure-Activity Relationship (SAR) Studies: Guided by techniques like nuclear magnetic resonance (NMR) binding assays, scientists can synthesize and screen series of derivatives to identify those with the highest binding potency for specific molecular targets. nih.gov This has led to the identification of apogossypolone derivatives that are pan-active antagonists of anti-apoptotic Bcl-2 family proteins with binding potencies in the low micromolar to nanomolar range. nih.govacs.org

One notable example is the derivative apogossypolone, which has demonstrated three- to six-fold greater potency than (-)-gossypol in inhibiting human prostate and breast cancer cell lines. nih.gov In colony-formation assays, apogossypolone at a 1 µM concentration inhibited over 70% of colony formation, whereas (-)-gossypol required a 10 µM concentration to inhibit less than 50%. nih.gov This highlights the success of rational design in producing next-generation analogues with superior potency.

Exploration of Novel Therapeutic Applications and Biological Modalities

While much of the focus has been on anticancer properties, gossypol and its derivatives possess a wide spectrum of biological activities that suggest potential for novel therapeutic applications. scilit.comnih.govbohrium.com The molecular mechanisms of these analogues involve not only the induction of apoptosis (programmed cell death) but also autophagy, cell cycle arrest, and other cellular phenomena. nih.gov

The diverse bioactivities of gossypol derivatives present opportunities for exploration in several therapeutic areas:

Antiviral Agents: Gossypol has demonstrated activity against a number of enveloped viruses, including HIV. researchgate.netscirp.org Derivatives such as Megosin, an imine derivative, are used as antiviral drugs. researchgate.net

Antiparasitic and Antimalarial Applications: Gossypol and its derivatives have shown potential as antitrypanosomal and antimalarial agents. scirp.orgnih.gov Molecular docking studies have explored the mechanism of interaction between gossypol derivatives and glucose kinases in Trypanosoma cruzi and Trypanosoma brucei. mdpi.com

Antimicrobial and Antifungal Activity: The parent compound and its derivatives exhibit both antimicrobial and antifungal properties. scilit.comnih.gov

Antifertility Agents: Gossypol was initially investigated as a male contraceptive. nih.govnih.gov Further research into analogues could lead to derivatives with satisfactory antifertility effects but minimal toxicity. nih.gov

Anti-inflammatory and Antioxidant Effects: The polyphenolic structure of gossypol contributes to its antioxidant and anti-inflammatory properties, which could be harnessed for various conditions. bohrium.comnih.gov

Integration of Multi-Omics Technologies for Deeper Mechanistic Elucidation

To gain a more comprehensive understanding of the complex mechanisms of action of gossypol derivatives, researchers are beginning to integrate multi-omics technologies. These approaches allow for the simultaneous analysis of multiple layers of biological information, from the genome and transcriptome to the proteome and metabolome, providing a holistic view of a drug's effect on cellular systems.

Recent studies utilizing these technologies include:

Metabolomics and Network Toxicology: A study using 1H-NMR-based metabolomics on rat serum investigated the effects of gossypol acetate (B1210297) isomers on uterine fibroids. nih.govmdpi.com The same study employed network toxicology to explore the mechanisms of liver injury, identifying key targets such as HSP90AA1, SRC, MAPK1, and BCL2, and linking the toxicity to pathways in cancer and cellular metabolism. nih.govmdpi.com

Transcriptomics: Comparative transcriptome analysis of glanded and glandless cotton lines has been used to identify key genes involved in the gossypol biosynthesis pathway. caass.org.cn Techniques like weighted gene co-expression network analysis (WGCNA) have pinpointed hub genes (GhTPS and GhCYP) strongly correlated with gossypol content. caass.org.cn Understanding the biosynthesis can inform future genetic engineering efforts and provide insights into the molecule's natural function.

Genomics and Proteomics: Gene expression profiling in cancer cell lines has suggested that anti-apoptotic genes like pAkt and PI3KR2 may play a role in resistance to therapies that could be overcome by gossypol. nih.gov Proteomic studies could further elucidate how gossypol derivatives modulate protein expression and signaling pathways to exert their effects.

Development of Advanced Drug Delivery Systems for Targeted Efficacy

A significant challenge in the clinical application of gossypol and its derivatives is their poor water solubility and potential for side effects. nih.gov Advanced drug delivery systems are being developed to overcome these limitations by enhancing solubility, improving bioavailability, and enabling targeted delivery to diseased tissues, thereby increasing efficacy and reducing systemic toxicity. nih.govresearchgate.netgenesispub.org

Several types of advanced drug delivery systems have been explored for gossypol derivatives:

Nanocarriers: Various nanocarriers, such as liposomes, micelles, and polymers, have been designed to encapsulate gossypol or its derivatives. scilit.combohrium.comnih.gov These systems can improve the compound's stability in circulation and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Polymeric Micelles: These systems are particularly advantageous due to their small size (typically <50 nm), which allows for effective penetration into tumor tissues. genesispub.org

Stimulus-Responsive Systems: Intelligent nano- and microscale systems can be designed to release their drug payload in response to specific stimuli within the tumor microenvironment, such as changes in pH or the presence of certain enzymes. genesispub.org

These delivery technologies aim to maximize the therapeutic index of gossypol derivatives, making them safer and more effective for clinical use. genesispub.org

Investigation of Synergistic Effects with Other Therapeutic Agents in Preclinical Settings

Gossypol derivatives have demonstrated significant potential not just as standalone agents but also in combination with conventional cancer therapies. nih.gov They can act synergistically with chemotherapeutic drugs and radiation to enhance treatment efficacy, particularly in drug-resistant cancers. nih.govresearchgate.net The primary mechanism for this synergy often involves the inhibition of anti-apoptotic proteins like Bcl-2, which are key mediators of chemoresistance. nih.gov

Below is a table summarizing key findings from preclinical studies on the synergistic effects of gossypol and its derivatives.

Derivative/AgentCombination AgentCancer ModelKey FindingReference
GossypolDocetaxel (B913)Hormone-refractory prostate cancer (PC-3)Synergistically induced apoptosis and overcame drug resistance. nih.gov
GossypolGemcitabine (B846)Gemcitabine-resistant cancer cells with high Bcl-2Overcame gemcitabine resistance through a synergistic interaction. nih.gov
AT-101 (R-(-)-gossypol)CisplatinNon-small cell lung cancerEnhanced the activity of cisplatin by inhibiting APE1. nih.gov
AT-101 (R-(-)-gossypol)Radiation TherapyProstate CancerActed as a radiosensitizer in vitro and in vivo without increasing toxicity. nih.gov

These findings strongly support the strategy of combining gossypol-based agents with standard chemo- and radiotherapy to improve outcomes for cancer patients. nih.gov

Addressing and Overcoming Mechanisms of Resistance in Disease Models

One of the most promising future directions for gossypol derivatives is their ability to combat therapeutic resistance. Many cancers develop resistance to conventional chemotherapy, often through the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govmdpi.com Gossypol and its analogues function as BH3 mimetics, directly inhibiting these proteins and thereby resensitizing cancer cells to apoptosis-inducing treatments. nih.gov

Drug-resistant cancer cells have been found to be particularly sensitive to gossypol and its derivatives. nih.govmdpi.com For instance, high baseline expression of Bcl-2 in cancer cell lines correlates with resistance to the chemotherapeutic drug gemcitabine. nih.gov Combination therapy with gossypol was shown to have a synergistic effect in these resistant cell lines, but not in gemcitabine-sensitive lines. nih.gov Gossypol treatment leads to the downregulation of anti-apoptotic genes (Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic genes (Noxa), effectively rewiring the cell's apoptosis machinery. nih.gov

This ability to overcome established resistance mechanisms makes gossypol derivatives highly attractive candidates for treating relapsed or refractory cancers, a major challenge in oncology.

Q & A

How can I optimize the synthesis of gossypol dioxime derivatives to improve yield and purity?

Methodological Answer:
Synthetic optimization requires systematic variation of reaction parameters. For example, in the synthesis of dioxime derivatives, hydroxylamine concentration, reaction temperature (e.g., water bath heating at 60–80°C), and pH conditions should be tested iteratively . Use HPLC or LC-MS to monitor reaction progress and quantify impurities. Design a factorial experiment to isolate critical variables (e.g., molar ratios of reagents, solvent polarity) and analyze results using statistical tools like ANOVA to identify optimal conditions .

What advanced spectroscopic techniques are most effective for characterizing the structural stability of gossypol dioxime derivatives?

Methodological Answer:
Combine NMR (¹H, ¹³C, and 2D COSY) to confirm covalent bonding and stereochemistry. X-ray diffraction (XRD) provides crystallographic data for absolute configuration validation. For dynamic stability studies, use temperature-dependent FT-IR to monitor oxime group tautomerism and UV-Vis spectroscopy to assess photodegradation under controlled light exposure .

How do I address contradictory data in solubility studies of gossypol dioxime derivatives across different solvent systems?

Methodological Answer:
Contradictions often arise from unaccounted variables like trace moisture or temperature fluctuations. Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use Hansen solubility parameters (HSPs) to predict solvent compatibility and validate with experimental solubility curves. Cross-reference with computational models (e.g., COSMO-RS) to resolve discrepancies .

What computational methods are suitable for predicting the chelation behavior of gossypol dioxime derivatives with transition metals?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model metal-ligand bond strengths and electronic properties. Molecular docking simulations (AutoDock Vina) predict binding affinities to metalloenzymes. Validate predictions with experimental techniques like isothermal titration calorimetry (ITC) or X-ray absorption spectroscopy (XAS) .

How can I design a robust biological assay to evaluate the anticancer activity of gossypol dioxime derivatives while minimizing false positives?

Methodological Answer:
Use a tiered approach:

In vitro cytotoxicity screening (MTT assay) across multiple cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.

Selectivity index calculation (IC₅₀ normal cells vs. cancer cells).

Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection (DCFH-DA probe). Include a counter-screening assay (e.g., lactate dehydrogenase release) to rule out membrane disruption artifacts .

What strategies ensure reproducibility in stability studies of gossypol dioxime derivatives under physiological conditions?

Methodological Answer:
Simulate physiological pH (7.4), temperature (37°C), and ionic strength (PBS buffer). Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS monitoring to track degradation products. Include a stability-indicating HPLC method validated per ICH guidelines (Q2(R1)) to ensure specificity and precision .

How do I identify literature gaps in the pharmacological applications of gossypol dioxime derivatives?

Methodological Answer:
Conduct a systematic review using keywords ("gossypol dioxime derivative" + "pharmacokinetics"/"toxicity"/"mechanism") in Google Scholar and PubMed. Use citation chaining (backward and forward) to map existing studies. Tools like VOSviewer can visualize research clusters and identify understudied areas (e.g., long-term toxicity or metabolite profiling) .

What safety protocols are critical when handling gossypol dioxime derivatives in laboratory settings?

Methodological Answer:

PPE : Indirectly vented goggles, nitrile gloves, and lab coats.

Ventilation : Use fume hoods for weighing and synthesis.

Waste disposal : Neutralize acidic/basic byproducts before disposal.

Emergency procedures : Maintain spill kits with activated carbon and document first-aid measures for dermal exposure (e.g., immediate washing with PBS) .

How can I resolve conflicting results in the antioxidant vs. pro-oxidant effects of gossypol dioxime derivatives?

Methodological Answer:
Design dose-response experiments across a wide concentration range (nM to mM). Use electron paramagnetic resonance (EPR) to detect radical scavenging (antioxidant) or hydroxyl radical generation (pro-oxidant). Correlate with cellular redox markers (e.g., glutathione levels) and employ knockout cell lines (e.g., Nrf2-deficient) to dissect pathways .

What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of gossypol dioxime derivatives?

Methodological Answer:
Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply the Chou-Talalay method for combination index (CI) analysis in drug synergy studies. Use Bayesian hierarchical models to account for inter-experiment variability and false discovery rate (FDR) correction for multi-comparison scenarios .

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